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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Eudragit® polymers in the formulation
of sustained release matrix tablets. Eudragit®, a brand of polymethacrylate-based copolymers,
offers a versatile platform for controlling the release of active pharmaceutical ingredients
(APIs), enhancing therapeutic efficacy, and improving patient compliance.[1][2][3] This
document provides a comprehensive overview of the types of Eudragit® polymers suitable for
sustained release applications, the underlying mechanisms of drug release, formulation
methodologies, and detailed experimental protocols for characterization.

Eudragit® Polymers for Sustained Release

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acid esters.
[3] For sustained release matrix tablets, the key polymers are those that are insoluble in
gastrointestinal fluids and exhibit pH-independent swelling.[1][4] This characteristic allows for a
consistent drug release rate throughout the digestive tract. The most commonly employed
grades for creating matrix systems are the Eudragit® RL (high permeability), RS (low
permeability), and neutral NE/NM series.[2][4]

The fundamental difference between the RL and RS types lies in the content of quaternary
ammonium groups in their structure. Eudragit® RL polymers have a higher concentration of
these hydrophilic groups, leading to greater permeability and faster drug release.[1]
Conversely, Eudragit® RS polymers have a lower content of these groups, resulting in a less
permeable matrix and slower drug release.[1][5] By combining Eudragit® RL and RS grades in
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various ratios, formulators can precisely tailor the permeability of the matrix and, consequently,
the drug release profile to meet specific therapeutic needs.[1][4]

The neutral Eudragit® NE and NM grades are copolymers of ethyl acrylate and methyl
methacrylate without any functional ionic groups.[3][4] This neutrality makes them an excellent
option for formulating with APIs regardless of their ionic charge and for creating highly flexible
matrix systems.[1]

Table 1: Properties of Key Eudragit® Polymers for Sustained Release Matrix Tablets

. Chemical . Key Characteristics
Eudragit® Grade Permeability .
Namel/Type & Properties
Insoluble with pH-
Amino Methacrylate independent swelling;
Eudragit® RL PO/100 Copolymer (Type A) High high water uptake;
USP/NF forms a permeable

matrix.[1][2]

Insoluble with pH-

] independent swelling;
Amino Methacrylate

Eudragit® RS PO/100  Copolymer (Type B) Low
USP/NF

low water uptake;
forms a dense, less

permeable matrix.[1]

[2]

Aqueous dispersion of

a neutral copolymer;
Poly(ethyl acrylate-co-

Eudragit® NE 30 D methyl methacrylate) Low
2:1

insoluble with pH-
independent swelling;

forms flexible films.[4]

[6]

Aqueous dispersion of

a neutral copolymer;
) Poly(ethyl acrylate-co- .
Eudragit® NM 30 D Low similar to NE 30 D,
methyl methacrylate) . )
effective matrix

former.[1][4][7]
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Mechanism of Drug Release

The primary mechanism of drug release from an insoluble Eudragit® matrix tablet is diffusion.
The process is not based on erosion or degradation of the polymer matrix but on the passage
of the drug through the swollen, porous polymer network.

The sequence of events is as follows:

e Hydration: Upon ingestion, the tablet comes into contact with gastrointestinal fluids, which
begin to penetrate the matrix.

o Swelling & Pore Formation: The Eudragit® polymer hydrates and swells, creating a network
of microscopic pores and channels within the tablet structure.

e Drug Dissolution: The API dissolves in the fluid that has penetrated the matrix.

 Diffusion: A concentration gradient is established between the dissolved drug inside the
matrix and the bulk fluid outside. This gradient drives the diffusion of the dissolved drug out
of the tablet and into the gastrointestinal tract.

The rate of diffusion, and therefore the drug release rate, is governed by the permeability of the
polymer matrix. A matrix formulated with Eudragit® RS will have lower permeability and thus a
slower release rate compared to one made with the more permeable Eudragit® RL.[8]
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Figure 1. Drug release mechanism from an insoluble Eudragit® matrix tablet.

Formulation and Manufacturing Processes

Eudragit®-based matrix tablets can be manufactured using several standard pharmaceutical
techniques. The choice of method depends on the properties of the API, the desired release
profile, and the specific Eudragit® grade being used.
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» Direct Compression (DC): This is the simplest method, involving the blending of powdered
Eudragit® grades (e.g., RL PO, RS PO) with the API and other excipients (fillers, lubricants),
followed by direct compression into tablets. It is suitable for APIs with good flowability and

compressibility.

o Wet Granulation (WG): This is a common and robust method. The API and fillers are
blended, and then granulated using a binder solution. For matrix tablets, aqueous
dispersions like Eudragit® NE 30 D or NM 30 D can be used as the granulating liquid,
effectively forming the matrix structure during this process.[9][10] Alternatively, organic

solutions of Eudragit® can be used.

e Injection Moulding / Hot Melt Extrusion (HME): These are advanced, solvent-free techniques
where the API is mixed with thermoplastic Eudragit® polymers and processed at elevated
temperatures to create the matrix tablet.[11] This can produce tablets with a very low
porosity, leading to highly controlled, diffusion-based release.[11]
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Figure 2. General experimental workflow for wet granulation of matrix tablets.
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Experimental Protocols
Tablet Formulation via Wet Granulation

This protocol provides a representative method for preparing sustained release matrix tablets

using an aqueous Eudragit® dispersion.

e Materials:

[e]

[¢]

[¢]

[e]

o

Active Pharmaceutical Ingredient (API)

Eudragit® NM 30 D (as granulating liquid/binder)[9]
Filler (e.g., Microcrystalline Cellulose, Lactose)
Lubricant (e.g., Magnesium Stearate)

Purified Water (for dilution of dispersion if needed)

e Procedure:

. Dispensing: Accurately weigh all raw materials as per the formulation. (See Table 2 for

examples).

. Pre-blending: Sift the API and filler through an appropriate mesh sieve and blend in a high-

shear mixer or planetary mixer for 5-10 minutes to ensure homogeneity.[9]

. Granulation: While the blender is running at a suitable speed, slowly add the Eudragit®

NM 30 D aqueous dispersion to the powder blend over 5 minutes to form a wet mass.[9]

. Wet Massing: Continue mixing for an additional 3-5 minutes to achieve granules of the

desired consistency.

. Wet Milling: Pass the wet mass through a 1.25-mm mesh sieve.[9]

. Drying: Dry the granules in a hot air oven or a fluid bed dryer at 40-50°C until the loss on

drying (LOD) is within the specified limit (typically < 2%).[9][10]
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7. Dry Milling: Sift the dried granules through a sieve (e.g., No. 22) to obtain a uniform
granule size and break any agglomerates.[10]

8. Lubrication: Add the sifted lubricant (e.g., Magnesium Stearate) to the granules and blend
for 2-3 minutes at a low speed.

9. Compression: Compress the final blend into tablets using a single-punch or rotary tablet
press with appropriate tooling.[10]

In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the formulated tablets.
o Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[12][13][14]

e Dissolution Medium: 900 mL of a specified medium. Since Eudragit® RL/RS/NE/NM
polymers are pH-independent, the medium is chosen based on the API's properties and
physiological relevance (e.g., 0.1N HCI for 2 hours, followed by phosphate buffer pH 6.8, or
simply demineralized water).[10][11]

o Apparatus Settings:
o Temperature: 37 + 0.5°C.[11]
o Rotation Speed: 50 or 100 rpm.[11][14]
e Procedure:
1. Place one tablet in each dissolution vessel.

2. Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 16, and
24 hours).[11][14]

3. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium if necessary to maintain sink conditions.

4. Filter the samples through a suitable filter (e.g., 0.45 pm).
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e Analysis: Determine the concentration of the APl in each sample using a validated analytical
method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography
(HPLC).[14][15]

Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic
models.[12]

Zero-Order Model:Qt = Q0 + KOt

o Describes drug release at a constant rate, independent of concentration.

First-Order Model:log Qt = log QO + K1t/ 2.303

o Describes drug release where the rate is proportional to the amount of drug remaining in
the dosage form.

Higuchi Model:Qt = KHt"1/2

o Describes drug release from a matrix system based on Fickian diffusion. A good fit often
indicates a diffusion-controlled release mechanism.[8][12][16]

Korsmeyer-Peppas Model:Mt / Mo = Ktn

o Used to analyze release from polymeric systems when the mechanism is not well known
or when more than one mechanism is involved. The release exponent 'n' is indicative of
the release mechanism. For a cylindrical tablet, n = 0.45 suggests Fickian diffusion, 0.45 <
n < 0.89 suggests anomalous (non-Fickian) transport (diffusion and polymer relaxation),
and n = 0.89 suggests Case Il transport (zero-order release).[5][12][17]

Quantitative Data and Formulation Examples

The following tables summarize example formulations and resulting kinetic data from various
studies, illustrating the impact of polymer choice and concentration on drug release.

Table 2: Example Formulations of Eudragit® Sustained Release Matrix Tablets

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.japsonline.com/admin/php/uploads/902_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3744972/
https://www.pharmaexcipients.com/news/sustain-release-matrix-tablet/
https://www.banglajol.info/index.php/JPharma/article/download/5328/4155
https://www.pharmaexcipients.com/news/sustain-release-matrix-tablet/
https://www.pjps.pk/uploads/pdfs/28/2/Paper-20.pdf
https://www.ijpsonline.com/articles/development-of-sustained-release-eudragit-based-matrix-tablet-of-fluvastatin-sodium-microspheres.pdf
https://www.pharmaexcipients.com/news/sustain-release-matrix-tablet/
https://dissolutiontech.com/DTresour/201108Articles/DT201108_A03.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check

Availability & Pricing

. Polymer .
Eudragit® Manufacturi  Other Key
API Conc. (% o Reference
Type ng Method Excipients
wiw)
) Eudragit® RS Direct Ludipress
Theophylline 10-50% ) [8]
PO Compression LCE
) Eudragit® RS  50% (various  Direct Ludipress
Theophylline ) ) [8]
PO /RL PO ratios) Compression  LCE
Wet
Eudragit® RS Granulation / Lactose,
Paracetamol 5-15% ) [16]
PO Solid Starch
Dispersion
o Eudragit® Wet Microcrystalli
Diltiazem HCI 11.3-13.8% ) [4]
NM 30 D Granulation ne Cellulose
Fluvastatin Eudragit® RS N Wet Lactose, Mg
) Not specified ) [5]
Sodium 100/ RL 100 Granulation Stearate
Metoprolol Eudragit® RL  70% (various Injection Triethyl 1]
Tartrate /RS ratios) Moulding Citrate

Table 3: Summary of Drug Release Kinetics from Eudragit® Matrix Tablets
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Release
. Best Fit Exponent Inferred
Eudragit® o
API Kinetic 'n’ Release Reference
System .
Model (Korsmeyer Mechanism
-Peppas)
Eudragit® RS  Higuchi (R2 > Fickian
Paracetamol <0.5 o [16]
PO 0.98) Diffusion
Anomalous
) ) (Non-Fickian)
Fluvastatin Eudragit® RS  Korsmeyer-
] 0.5318 Transport [5]
Sodium 100/ RL 100 Peppas -
(Diffusion &
Erosion)
] ) ) ) ] Anomalous
Anti-anginal Eudragit® L Higuchi (R? = - o
Not specified (Non-Fickian)  [12]
Drug 100-55 0.99)
Transport
) ] ) Anomalous
] Eudragit® RS  Higuchi / o
Theophylline 0.45-0.82 (Non-Fickian)  [8]
PO Zero-Order
Transport
Eudragit® NE Anomalous
Verapamil 30D/ Not specified 0.7-1.0 (Non-Fickian)  [17]
Carbopol Transport
Conclusion

Eudragit® polymers provide a highly reliable and adaptable platform for the development of

sustained release matrix tablets. Through the careful selection of polymer grades—primarily

the RL, RS, and neutral NE/NM series—and their combination ratios, drug development

professionals can achieve precise control over drug release rates. The primary release

mechanism from these insoluble matrices is diffusion, which can be modulated by formulation

and process variables. The manufacturing of these tablets can be accomplished through

straightforward and scalable techniques like direct compression and wet granulation, making

Eudragit® an invaluable tool in modern oral drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Eudragit® for Sustained Release Matrix Tablets: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196250#eudragit-for-sustained-release-matrix-
tablets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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